(6R)-6-(bromomethyl)piperidin-2-one
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Overview
Description
(6R)-6-(bromomethyl)piperidin-2-one is a chemical compound that belongs to the class of piperidinones It is characterized by a bromomethyl group attached to the sixth carbon of the piperidin-2-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6R)-6-(bromomethyl)piperidin-2-one typically involves the bromination of a suitable precursor. One common method is the bromination of (6R)-piperidin-2-one using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as dichloromethane at a controlled temperature to ensure selective bromination at the sixth carbon position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to scalable production of this compound.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to (6R)-6-(methyl)piperidin-2-one using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of this compound-oxide using oxidizing agents like hydrogen peroxide (H2O2).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Hydrogen peroxide (H2O2) in aqueous or organic solvents.
Major Products:
Substitution: Formation of (6R)-6-(azidomethyl)piperidin-2-one or (6R)-6-(thiocyanatomethyl)piperidin-2-one.
Reduction: Formation of (6R)-6-(methyl)piperidin-2-one.
Oxidation: Formation of this compound-oxide.
Scientific Research Applications
(6R)-6-(bromomethyl)piperidin-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting neurological disorders.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (6R)-6-(bromomethyl)piperidin-2-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The bromomethyl group can form covalent bonds with nucleophilic residues in the enzyme’s active site, leading to irreversible inhibition.
Comparison with Similar Compounds
(6R)-6-(chloromethyl)piperidin-2-one: Similar structure with a chlorine atom instead of bromine.
(6R)-6-(hydroxymethyl)piperidin-2-one: Contains a hydroxyl group instead of a bromine atom.
(6R)-6-(methyl)piperidin-2-one: Lacks the halogen atom, having a methyl group instead.
Uniqueness: (6R)-6-(bromomethyl)piperidin-2-one is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for specific chemical transformations that are not possible with its analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and interactions with other molecules, making it a valuable intermediate in synthetic chemistry.
Properties
Molecular Formula |
C6H10BrNO |
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Molecular Weight |
192.05 g/mol |
IUPAC Name |
(6R)-6-(bromomethyl)piperidin-2-one |
InChI |
InChI=1S/C6H10BrNO/c7-4-5-2-1-3-6(9)8-5/h5H,1-4H2,(H,8,9)/t5-/m1/s1 |
InChI Key |
WNYPGLMMEOPDPQ-RXMQYKEDSA-N |
Isomeric SMILES |
C1C[C@@H](NC(=O)C1)CBr |
Canonical SMILES |
C1CC(NC(=O)C1)CBr |
Origin of Product |
United States |
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